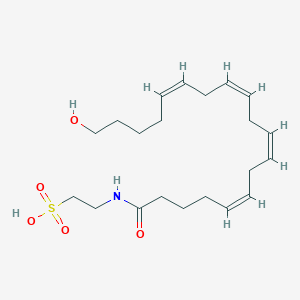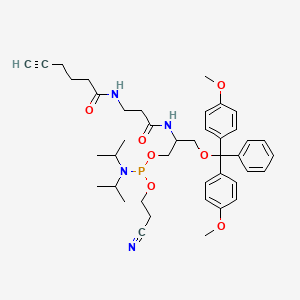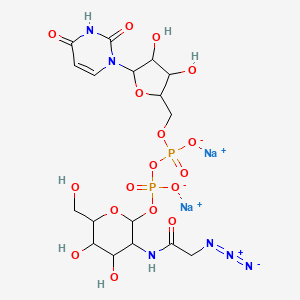
4-Bromo-2-cyano-3-fluorophenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-cyano-3-fluorophenylisothiocyanate is a chemical compound with the molecular formula C8H2BrFN2S and a molecular weight of 257.08 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate typically involves the reaction of 4-bromo-2-cyano-3-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process generally involves:
- Dissolving 4-bromo-2-cyano-3-fluoroaniline in an appropriate solvent such as dichloromethane.
- Adding thiophosgene dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to complete the reaction.
- Purifying the product through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyano-3-fluorophenylisothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, typically under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amines: Formed from the reduction of the cyano group.
Sulfonyl Derivatives: Formed from the oxidation of the isothiocyanate group.
Scientific Research Applications
4-Bromo-2-cyano-3-fluorophenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and labeling due to its reactive isothiocyanate group.
Medicine: Investigated for potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups on proteins. This reactivity makes it useful for labeling and modifying proteins, allowing researchers to study protein function and interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-cyano-3-fluorophenylisocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4-Bromo-2-cyano-3-fluorophenylamine: Lacks the isothiocyanate group, making it less reactive.
4-Bromo-2-cyano-3-fluorophenylthiourea: A derivative formed from the reaction of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate with amines.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and make it a versatile tool in chemical synthesis and biological research .
Properties
Molecular Formula |
C8H2BrFN2S |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
3-bromo-2-fluoro-6-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H2BrFN2S/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2H |
InChI Key |
YXHGPFADFRGLBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)C#N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)


![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)




![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)

